molecular formula C14H17NOS2 B11635832 (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione

Cat. No.: B11635832
M. Wt: 279.4 g/mol
InChI Key: WUIGYLOARPLTKC-ZROIWOOFSA-N
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Description

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione typically involves the condensation of 3-ethyl-5-methoxy-2-aminobenzothiazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides, resulting in the formation of substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halides, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

The compound is also used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and electrical properties, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanone
  • (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanol
  • (1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanoic acid

Uniqueness

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-butanethione is unique due to its specific substitution pattern and the presence of both thione and methoxy functional groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butane-2-thione

InChI

InChI=1S/C14H17NOS2/c1-4-11(17)9-14-15(5-2)12-8-10(16-3)6-7-13(12)18-14/h6-9H,4-5H2,1-3H3/b14-9-

InChI Key

WUIGYLOARPLTKC-ZROIWOOFSA-N

Isomeric SMILES

CCC(=S)/C=C\1/N(C2=C(S1)C=CC(=C2)OC)CC

Canonical SMILES

CCC(=S)C=C1N(C2=C(S1)C=CC(=C2)OC)CC

Origin of Product

United States

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